(Z)-2-ethylbut-2-enoic acid

Physicochemical characterization Formulation development Handling and storage

(Z)-2-Ethylbut-2-enoic acid (CAS 34452-15-8, also known as 2-ethyl-cis-crotonic acid or α-ethylisocrotonic acid) is a stereochemically defined, branched α,β-unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g·mol⁻¹. It belongs to the 2-butenoic acid family, distinguished by a Z (cis) configuration at the C2–C3 double bond, which places the carboxyl group and the β-methyl group on the same side of the olefin.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B8208661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-ethylbut-2-enoic acid
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=CC)C(=O)O
InChIInChI=1S/C6H10O2/c1-3-5(4-2)6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3-
InChIKeyKFSQJVOLYQRELE-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Ethylbut-2-enoic Acid – Stereochemically Defined α,β-Unsaturated Carboxylic Acid for Precision Synthesis


(Z)-2-Ethylbut-2-enoic acid (CAS 34452-15-8, also known as 2-ethyl-cis-crotonic acid or α-ethylisocrotonic acid) is a stereochemically defined, branched α,β-unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g·mol⁻¹. It belongs to the 2-butenoic acid family, distinguished by a Z (cis) configuration at the C2–C3 double bond, which places the carboxyl group and the β-methyl group on the same side of the olefin. This stereochemistry fundamentally alters its physicochemical profile—melting point, density, and reactivity—relative to its E (trans) isomer (CAS 1187-13-9), making it a non-interchangeable building block for applications where olefin geometry dictates downstream molecular architecture, polymer tacticity, or biological target engagement.

Why (Z)-2-Ethylbut-2-enoic Acid Cannot Be Replaced by Its E Isomer or Racemic Mixtures in Demanding Applications


Substituting (Z)-2-ethylbut-2-enoic acid with the more thermodynamically stable E isomer (CAS 1187-13-9) or with stereochemically undefined mixtures (CAS 4411-99-8) introduces measurable differences in melting point (liquid vs. crystalline solid at ambient temperature), radical reactivity, and polymer microstructure that cascade into altered processability, product performance, and regulatory qualification. The Z configuration presents a distinct spatial orientation of the carboxyl and β-substituents, which directly influences the approach trajectory of radicals, nucleophiles, and catalysts during reaction—a factor that cannot be compensated for by merely adjusting stoichiometry or conditions. The quantitative evidence below demonstrates that these differences are not cosmetic but operationally decisive for scientific selection and industrial procurement.

Quantitative Differentiation Evidence for (Z)-2-Ethylbut-2-enoic Acid vs. Closest Analogs


Melting Point and Ambient Phase State: Z Isomer Is Liquid; E Isomer Is a Crystalline Solid

The Z isomer (CAS 34452-15-8) is a liquid at ambient temperature, with a predicted density of 0.987 g·cm⁻³ and a boiling point of approximately 207.6 °C at 760 mmHg. In contrast, the E isomer (CAS 1187-13-9) is a crystalline solid with an experimentally determined melting point of 45.5 °C and a lower density of 0.9578 g·cm⁻³. This 45+ °C difference in melting point means that the Z isomer can be transferred, metered, and reacted as a neat liquid without pre-heating, whereas the E isomer requires melting and temperature-controlled handling to avoid solidification in lines and vessels. The higher density of the Z isomer also reflects more efficient molecular packing in the liquid phase, which can influence solution thermodynamics and mixing behavior.

Physicochemical characterization Formulation development Handling and storage

Radical Addition Reactivity: Trans Isomer Is Significantly More Reactive Toward Carbon-Centered Radicals

In a systematic kinetic study of ethyl radical addition to methyl ester derivatives, methyl trans-crotonate (E configuration) exhibited significantly higher bimolecular rate constants for radical addition than methyl cis-crotonate (Z configuration) across the temperature range 70–160 °C. Both crotonate isomers were approximately one-tenth as reactive as unsubstituted methyl acrylate, confirming that the β-methyl substituent imposes a steric penalty irrespective of configuration. However, the cis isomer suffers an additional deactivation relative to the trans isomer, attributed to greater steric shielding of the β-carbon radical acceptor site when the carboxyl and methyl groups are on the same face of the double bond. Extrapolating this class-level behavior to the 2-ethyl analogs, the Z configuration of (Z)-2-ethylbut-2-enoic acid is predicted to confer lower radical homopolymerization and copolymerization rates compared to the E isomer, a difference that must be accounted for when designing radical-initiated polymer formulations.

Radical polymerization kinetics Copolymer design Reactivity prediction

Radical Copolymerization Reactivity Ratios: Cis Isomer Shows Higher Relative Reactivity with Vinylimidazole Comonomer

A direct comparative study of crotonic acid (trans, E) and isocrotonic acid (cis, Z) in radical copolymerizations with acrylamide and 2-methyl-N-vinylimidazole demonstrated measurable differences in monomer reactivity ratios. With 2-methyl-N-vinylimidazole as comonomer, isocrotonic acid (Z) gave r₁ = 0.60, r₂ = 0.09, whereas crotonic acid (E) gave r₁ = 0.49, r₂ = 0.19. The higher r₁ value for the Z isomer (0.60 vs. 0.49) indicates a greater relative tendency for the cis monomer to homopropagate relative to cross-propagation with the comonomer. With acrylamide, the difference was smaller but directionally consistent: r₁ = 0.11 (Z) vs. r₁ = 0.12 (E), with r₂ = 4.72 (Z) vs. r₂ = 5.32 (E). The authors concluded that the reactivity of the isomers cannot be explained solely by thermodynamic stability; inductive, resonance, and steric effects of the substituents all contribute. Although this study used the unsubstituted parent acids, the stereoelectronic principles governing the 2-ethyl analogs are expected to be analogous, positioning the Z isomer as the preferred choice when higher incorporation of the unsaturated acid monomer into vinylimidazole-rich copolymers is desired.

Copolymerization kinetics Monomer reactivity ratios Water-soluble polymers

Polymer Microstructure: Cis Isomers Favor Formation of More Stereoregular Polymers

An NSTL-indexed study on the copolymerization of cis and trans isomers of methyl crotonate and isopropyl crotonate reported that trans isomers exhibited greater overall copolymerization reactivity, whereas cis isomers 'seemed to form more stereoregular polymers.' This finding is mechanistically consistent with the reduced reactivity of the cis configuration, which allows for greater discrimination between competing propagation stereochemical pathways and may favor isotactic or syndiotactic placement. Additionally, stereospecific group transfer polymerization of methyl crotonate has been shown to yield disyndiotactic polymer when appropriate initiator/catalyst systems are employed. For (Z)-2-ethylbut-2-enoic acid, the cis geometry of the 2-ethyl substituent and the carboxyl group is expected to impose similar stereochemical constraints during polymerization, potentially delivering polymers with higher stereoregularity and consequently different thermal and mechanical properties compared to polymers derived from the E isomer or mixed isomers.

Stereoregular polymer Tacticity control Group transfer polymerization

Thermodynamic Stability and Z→E Isomerization: Process Temperature Constraints Differ Between Isomers

Isocrotonic acid (Z-2-butenoic acid) is documented to undergo irreversible isomerization to crotonic acid (E-2-butenoic acid) upon reaching its boiling point of approximately 171.9 °C, and the isomerization is also catalyzed by acid and light. The Z isomer is thermodynamically less stable than the E isomer across the entire accessible temperature range; the equilibrium trans/cis ratio for methyl crotonate is approximately 4.5, independent of temperature from 200 to 500 °C. For the 2-ethyl-substituted system, the E isomer (mp 45.5 °C) is the thermodynamically favored form, while the Z isomer (liquid at 25 °C) is metastable. This imposes a concrete upper temperature limit on processes using the Z isomer: distillation, high-temperature reactions, or extended heating near the boiling point will progressively erode stereochemical purity through Z→E isomerization. Conversely, processes conducted at ambient or moderately elevated temperatures can maintain stereochemical integrity.

Thermal stability Isomerization kinetics Process safety

Where (Z)-2-Ethylbut-2-enoic Acid Delivers Verifiable Advantage: Application Scenarios Rooted in Stereochemical Differentiation


Stereospecific Synthesis of Cis-Constrained Pharmaceutical Intermediates

In medicinal chemistry programs requiring a cis-relationship between the carboxyl group and a β-alkyl substituent for target binding, (Z)-2-ethylbut-2-enoic acid provides the pre-set olefin geometry without the need for stereochemical correction steps. The liquid handling properties (mp < 25 °C) simplify automated parallel synthesis workflows compared to the solid E isomer (mp 45.5 °C), which must be pre-melted and maintained above its melting point during dispensing. The Z-specific stereochemistry is preserved when the double bond is elaborated via hydrogenation, cycloaddition, or conjugate addition, directly transferring the cis configuration to the saturated scaffold or heterocyclic product.

Radical Copolymerization with Vinylimidazole for Specialty Water-Soluble Polymers

When copolymerizing 2-ethylbut-2-enoic acid derivatives with 2-methyl-N-vinylimidazole, the Z isomer is expected to exhibit a higher monomer reactivity ratio (r₁ ≈ 0.60 vs. ~0.49 for the E isomer, based on class-level data from isocrotonic/crotonic acid) , leading to more uniform incorporation of the acid monomer along the copolymer backbone. This results in different charge density distribution along the polymer chain, which directly impacts performance as a dispersant, flocculant, or scale inhibitor in aqueous systems.

Stereoregular Polymer Synthesis via Group Transfer or Coordination Polymerization

For polymer chemists targeting high-tacticity poly(2-ethylbut-2-enoic acid) or its esters, the cis configuration of the monomer is critical: class-level evidence from methyl cis-crotonate shows that cis isomers favor the formation of more stereoregular polymers, while trans isomers exhibit higher overall reactivity but lower stereocontrol. Procurement of the pure Z monomer (available at ≥98% purity ) eliminates the stereochemical heterogeneity that would otherwise broaden the molecular weight distribution and degrade the thermal and mechanical properties of the resulting stereoregular polymer.

Low-Temperature Liquid-Phase Process Feasibility Assessment

Process engineers evaluating (Z)-2-ethylbut-2-enoic acid for continuous flow or batch manufacturing at ambient temperature benefit from its liquid phase state, which eliminates the need for heated storage tanks, jacketed transfer lines, and melt-stage quality control required for the E isomer (solid at 25 °C). However, process design must incorporate the known Z→E isomerization liability: sustained heating above ~170 °C or exposure to strong acids will progressively convert the Z isomer to the E form, eroding stereochemical purity. This scenario is most favorable for transformations conducted below 100 °C, such as esterification, amidation, or Michael addition at or near ambient temperature.

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